molecular formula C12H11N3O5 B15213444 2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione CAS No. 92574-76-0

2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione

Cat. No.: B15213444
CAS No.: 92574-76-0
M. Wt: 277.23 g/mol
InChI Key: XJBQPEABVUARQQ-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with benzyloxy, hydroxyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and benzyloxy groups can also participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Benzyloxy)methyl)-4-hydroxy-5-nitropyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy group enhances its hydrophobicity and ability to interact with hydrophobic pockets in biomolecules .

Properties

CAS No.

92574-76-0

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

5-nitro-2-(phenylmethoxymethyl)-1H-pyridazine-3,4-dione

InChI

InChI=1S/C12H11N3O5/c16-11-10(15(18)19)6-13-14(12(11)17)8-20-7-9-4-2-1-3-5-9/h1-6,13H,7-8H2

InChI Key

XJBQPEABVUARQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C(=O)C(=O)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

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